

Health and safety hazards of 2-ethylhexyl dihydrogen phosphate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Ethylhexyl dihydrogen phosphate

Cat. No.: B093698

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety Hazards of **2-Ethylhexyl Dihydrogen Phosphate**

This guide provides a comprehensive technical overview of the health and safety hazards associated with **2-ethylhexyl dihydrogen phosphate** (CAS No. 1070-03-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes toxicological data, regulatory classifications, and field-proven safety protocols to ensure safe handling and risk mitigation in a laboratory setting.

Introduction and Physicochemical Profile

2-Ethylhexyl dihydrogen phosphate, also known as mono(2-ethylhexyl) phosphate, is an organophosphate compound.^{[1][2]} It functions primarily as a surface-active agent, hydrotrope, penetrant, and wetting agent.^[3] Its utility extends to various industrial applications, including its use as a disinfectant, fungicide, and microbicide in products like carpet cleaners, paints, and textiles.^[3] In laboratory and chemical processing settings, it is a component in solvent extraction procedures.^[3]

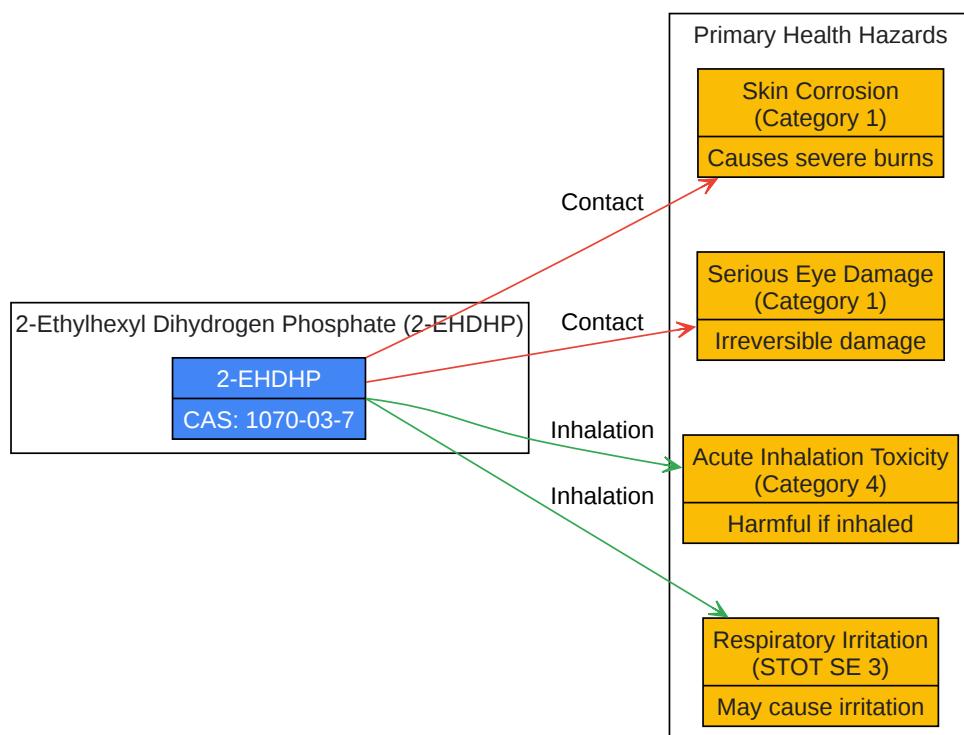
Understanding its fundamental properties is the first step in a thorough risk assessment. The compound is a liquid at standard conditions and is classified as an organophosphate.^[3]

Table 1: Physicochemical Properties of **2-Ethylhexyl Dihydrogen Phosphate**

Property	Value	Source
CAS Number	1070-03-7	[2] [4] [5]
Molecular Formula	C ₈ H ₁₉ O ₄ P	[2] [3] [5]
Molecular Weight	210.21 g/mol	[2] [3]
Physical Form	Liquid	[3]
Boiling Point	321.8 °C at 760 mmHg	[1]
Flash Point	130 °C	[1] [2]
Density	1.127 g/cm ³	[1]

Toxicological Hazard Assessment

The primary hazards of **2-ethylhexyl dihydrogen phosphate** are acute and severe, primarily related to its corrosive nature and toxicity via inhalation. A detailed understanding of its toxicological profile is critical for preventing exposure and responding effectively to accidents.


GHS Classification and Primary Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the principal dangers.

Table 2: GHS Hazard Classification Summary

Hazard Class	Category	Hazard Statement	GHS Codes	Sources
Skin Corrosion/Irritation	1 / 1A / 1C	H314: Causes severe skin burns and eye damage	GHS05	[2] [3] [4] [5] [6]
Serious Eye Damage/Irritation	1 / 2	H318/H319: Causes serious eye damage/irritation	GHS05	[3] [4] [5] [6]
Acute Toxicity (Inhalation)	4	H332: Harmful if inhaled	GHS07	[4]
STOT - Single Exposure	3	H335: May cause respiratory irritation	GHS07	[4]

The visual representation below outlines the interconnected primary hazards associated with this chemical.

[Click to download full resolution via product page](#)

Caption: Primary GHS-classified health hazards of 2-EHDHP.

Detailed Toxicological Endpoints

- **Skin Corrosion:** The substance is classified as causing severe skin burns and damage.[4][5] [6] Skin corrosion is defined as the production of irreversible damage to the skin, specifically visible necrosis through the epidermis and into the dermis.[4] This necessitates the use of robust chemical-resistant gloves and protective clothing. Due to this corrosive nature, uses that involve direct skin contact are strongly advised against.[4]
- **Eye Damage:** The chemical causes serious, potentially irreversible eye damage.[4][5][6] Direct contact with the liquid or its vapors can lead to severe irritation and burns. This underscores the mandatory requirement for chemical safety goggles and, in many scenarios, a full face shield.
- **Inhalation Toxicity:** Inhalation of mists, vapors, or aerosols is harmful.[4] The compound may also cause respiratory irritation, manifesting as coughing and shortness of breath.[4] Lethal-dose feeding studies in rats have shown that the substance can cause somnolence and

acute pulmonary edema.[3][7] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

- Ingestion Toxicity: While inhalation and dermal contact are the primary routes of occupational exposure, ingestion can also be harmful.[4] Accidental ingestion may cause severe burns to the mouth, throat, and stomach.
- Chronic and Developmental Effects:
 - The substance is not classified as a skin or respiratory sensitizer, germ cell mutagen, or carcinogen based on current data.[4]
 - It is also not classified as a reproductive toxicant under standard assessments.[4]
 - However, some data indicates potential developmental toxicity. A Lowest Observed Adverse Effect Level (LOAEL) for developmental toxicity has been reported at 250 mg/kg/day, based on observations of increased skeletal and visceral abnormalities.[3][7] This suggests that while not classified as a reproductive toxicant, caution is warranted, particularly for researchers of child-bearing potential.

Risk Management and Safe Handling Protocols

A proactive risk management strategy is essential. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering and Administrative Controls

- Ventilation: The cornerstone of safety is proper ventilation. Use local exhaust ventilation, such as a chemical fume hood, to keep airborne concentrations below exposure limits.[4]
- Designated Areas: Clearly designate areas where **2-ethylhexyl dihydrogen phosphate** is handled and stored. These areas should be equipped with emergency eyewash stations and safety showers.
- Restricted Access: Limit access to authorized personnel who have received specific training on the hazards and safe handling procedures for this chemical.

- Storage: Store in a well-ventilated, cool, dry place.[4] Keep containers tightly closed and store locked up.[4][5][6] The material is mildly corrosive to most metals, so ensure storage containers are compatible.[8]

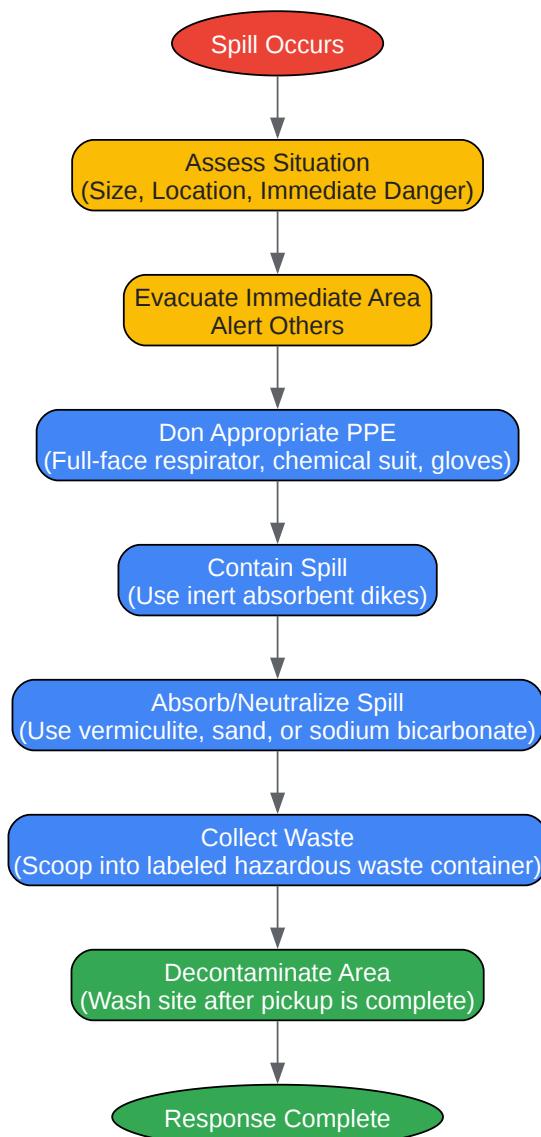
Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and chemical harm.

- Eye/Face Protection: Wear tightly fitting chemical safety goggles.[6] Given the severe eye damage risk, a face shield (minimum 8-inch) should be worn in conjunction with goggles, especially when handling larger quantities or there is a risk of splashing.[9]
- Skin Protection:
 - Gloves: Handle with chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Gloves must be inspected for integrity before each use.[9]
 - Protective Clothing: Wear a lab coat. For tasks with a higher risk of splashes or spills, impervious clothing such as a chemical-resistant apron or coveralls is required.[6][10]
- Respiratory Protection: If engineering controls are insufficient to maintain exposure below limits, or during emergency situations, use a full-face respirator with an appropriate cartridge for organic vapors and acid gases.[6]

Experimental Protocols for Safe Handling and Emergency Response

Adherence to standardized protocols is a hallmark of a strong safety culture. These protocols are designed to be self-validating systems for minimizing risk.


Protocol: Standard Laboratory Handling and Use

- Pre-Use Assessment: Before handling, review the Safety Data Sheet (SDS) and confirm that the chemical fume hood is functioning correctly. Ensure the safety shower and eyewash station are unobstructed.

- PPE Donning: Don all required PPE as specified in Section 3.2.
- Chemical Dispensing: Conduct all transfers and dispensing of the chemical inside the fume hood. Use a pipette or other controlled dispensing device; never pour directly from a large container to a small one if it can be avoided.
- Procedure Execution: Keep the sash of the fume hood at the lowest practical height. Keep all containers closed when not actively in use.
- Post-Use: Tightly cap the chemical container. Decontaminate any surfaces that may have been exposed.
- Waste Disposal: Dispose of contaminated materials and excess chemical as hazardous waste in a designated, properly labeled container, following institutional and local regulations.^[6]
- PPE Doffing and Hygiene: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water after handling is complete.^{[4][9]}

Protocol: Emergency Spill Response

Rapid and correct response to a spill is critical to mitigating harm. The following workflow outlines the necessary steps.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for responding to a chemical spill.

Detailed Spill Procedure:

- Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.^[9]
- Control Vapors: Ensure ventilation is maximized (if safe to do so without spreading vapors to other labs).
- Don PPE: Before re-entering, don the appropriate PPE, including respiratory protection.^[9]

- Containment: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like sand, earth, or vermiculite.[11] Do not let the product enter drains.[9]
- Neutralization/Absorption: For this acidic compound, cautiously neutralize with a suitable agent like sodium bicarbonate or lime solution before absorption.[8] Absorb the neutralized spill with an inert material.
- Collection: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste disposal.[4]
- Decontamination: Ventilate the affected area and wash the spill site thoroughly after the material has been collected.[4][10]

First Aid Measures

Immediate and appropriate first aid is crucial following any exposure.

- Inhalation: Remove the victim to fresh air immediately.[5][6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6][12] Seek immediate medical attention.[4][5]
- Skin Contact: Take off immediately all contaminated clothing.[4] Rinse the skin with large amounts of water for at least 15 minutes, or use a safety shower.[4][5] Seek immediate medical attention.[4]
- Eye Contact: Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][8] Immediately call a poison center or doctor.[4][5][9]
- Ingestion: Rinse mouth with water.[12] Do NOT induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Conclusion

2-Ethylhexyl dihydrogen phosphate is a valuable laboratory and industrial chemical, but it possesses significant health and safety hazards, primarily related to its corrosivity and inhalation toxicity. Its potential for developmental toxicity also warrants careful consideration.

For researchers, scientists, and drug development professionals, a comprehensive understanding of these risks is not optional—it is a prerequisite for safe and ethical scientific practice. By implementing robust engineering controls, adhering to strict PPE protocols, and following standardized procedures for handling and emergencies, the risks associated with **2-ethylhexyl dihydrogen phosphate** can be effectively managed, ensuring a safe environment for scientific advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 1070-03-7,(2-ETHYLHEXYL) PHOSPHATE | lookchem [lookchem.com]
- 2. (2-ETHYLHEXYL) PHOSPHATE | 1070-03-7 [chemicalbook.com]
- 3. 2-Ethylhexyl dihydrogen phosphate | C8H19O4P | CID 14050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. 2-Ethylhexyl dihydrogen phosphate - Hazardous Agents | Haz-Map [haz-map.com]
- 8. DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Health and safety hazards of 2-ethylhexyl dihydrogen phosphate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093698#health-and-safety-hazards-of-2-ethylhexyl-dihydrogen-phosphate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com